molecular formula C9H14N6 B13638741 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13638741
M. Wt: 206.25 g/mol
InChI Key: KPGBLCPABSRHEW-UHFFFAOYSA-N
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Description

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isocyanate with isopropylamine, followed by cyclization with a triazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its unique structural features and specific biological activities. Its ethyl and isopropyl groups contribute to its distinct chemical properties and potential therapeutic applications .

Biological Activity

3-Ethyl-N-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-31-5) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy against various cancer cell lines, and its potential therapeutic applications.

  • Molecular Formula: C_10H_14N_6
  • Molecular Weight: 206.25 g/mol
  • IUPAC Name: 3-Ethyl-N-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Research indicates that compounds in the triazolopyrimidine family exhibit biological activity primarily through the inhibition of tubulin polymerization and modulation of various kinase pathways. Specifically, this compound has been shown to inhibit the mTOR and PI3K pathways, which are critical in regulating cell growth and proliferation .

Anticancer Properties

The compound has demonstrated notable antiproliferative effects against several cancer cell lines. For instance:

  • HeLa Cells: IC50 values ranging from 30 to 43 nM.
  • A549 Cells: IC50 values around 38 nM.
  • HT29 Cells: IC50 values approximately 30 nM.

These values suggest that this compound is significantly more potent than many existing chemotherapeutic agents .

In Vitro Studies

In vitro studies have shown that this compound induces G2/M phase cell cycle arrest and promotes apoptosis through intrinsic pathways. This was evidenced by mitochondrial depolarization and activation of caspase-9 .

In Vivo Studies

In vivo experiments using zebrafish models have further confirmed the anticancer efficacy of this compound. The presence of specific functional groups within its structure appears to enhance its bioactivity against cancer cells .

Comparative Efficacy Table

Compound NameCell LineIC50 (nM)Mechanism
This compoundHeLa30–43Tubulin polymerization inhibition
This compoundA54938mTOR/PI3K inhibition
CA-4 (reference)HeLa~0.45 µMTubulin polymerization inhibition

Case Studies

Recent studies have highlighted the effectiveness of triazolopyrimidine derivatives in treating various cancers. For example:

  • Study on Tubulin Polymerization Inhibitors : This study demonstrated that derivatives similar to 3-Ethyl-N-isopropyl triazolopyrimidines exhibited superior antiproliferative activity compared to traditional chemotherapeutics like CA-4 .
  • Zebrafish Model : In vivo studies using zebrafish have shown that these compounds can effectively inhibit tumor growth when administered at specific dosages .

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

3-ethyl-N-propan-2-yltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C9H14N6/c1-4-15-9-7(13-14-15)8(10-5-11-9)12-6(2)3/h5-6H,4H2,1-3H3,(H,10,11,12)

InChI Key

KPGBLCPABSRHEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC(C)C

Origin of Product

United States

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